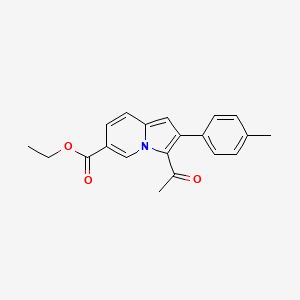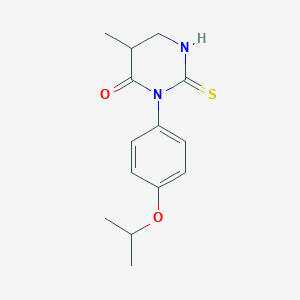
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione is a compound that belongs to the class of oxazolidinones. It features an indole moiety attached to an oxazolidine ring, which is further substituted with a dione group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indole derivative with an oxazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione group to a diol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols or other reduced forms of the compound.
Scientific Research Applications
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety may bind to receptors or enzymes, modulating their activity. The oxazolidine ring can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4S)-(1H-indol-3-ylmethyl)-3-[(1S)-phenylethyl]-oxazolidin-2-one
- (4S)-(1H-indol-3-ylmethyl)-3-[(1S)-phenylethyl]-oxazolidin-2-one
Uniqueness
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both an indole and an oxazolidine ring. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
1676-74-0 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(4S)-4-(1H-indol-3-ylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H10N2O3/c15-11-10(14-12(16)17-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H,14,16)/t10-/m0/s1 |
InChI Key |
PZEKHTMDKRBNKY-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)OC(=O)N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)OC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


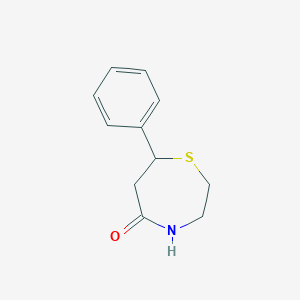
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
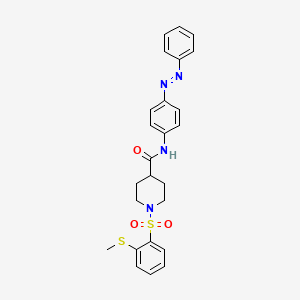
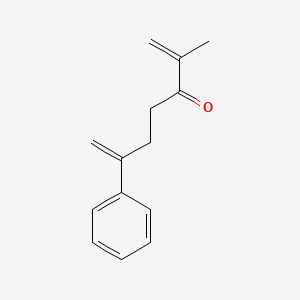


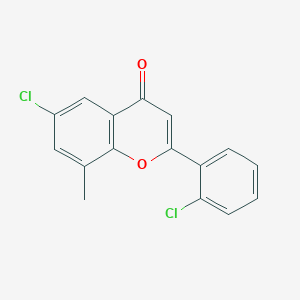
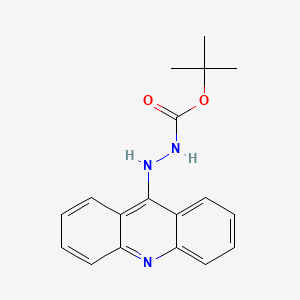
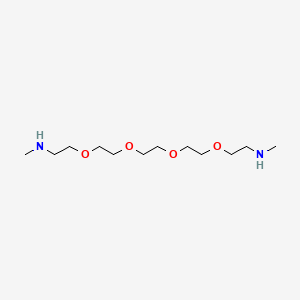
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
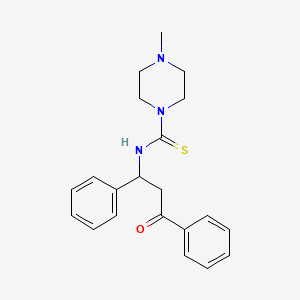
stannane](/img/structure/B14141311.png)
